3-(2,4-dimethoxyphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2,4-dimethoxyphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both methoxy and hydroxy functional groups, as well as a pyrido[2,1-b][1,3,5]thiadiazine core.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets, including enzymes and receptors. The presence of hydroxy and methoxy groups allows for hydrogen bonding and other interactions that can modulate the activity of biological molecules. The pyrido[2,1-b][1,3,5]thiadiazine core may interact with specific protein domains, influencing their function and activity .
Comparison with Similar Compounds
Similar compounds include:
3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Known for its antioxidant properties.
1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one: Used in various synthetic applications[][6].
(3,4-dimethoxyphenyl)acetonitrile: Utilized in the synthesis of complex organic molecules.
Compared to these compounds, 3-(2,4-dimethoxyphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile offers a unique combination of functional groups and a complex ring system, making it particularly valuable for advanced research applications.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O5S/c1-29-15-5-6-18(20(9-15)30-2)25-12-26-22(28)10-16(17(11-24)23(26)32-13-25)14-4-7-19(27)21(8-14)31-3/h4-9,16,27H,10,12-13H2,1-3H3 |
InChI Key |
JABKGVZNSDIORC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)O)OC)OC |
Origin of Product |
United States |
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